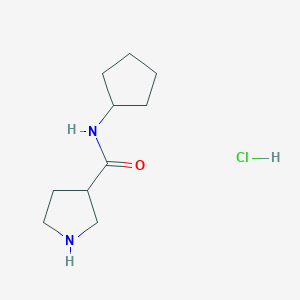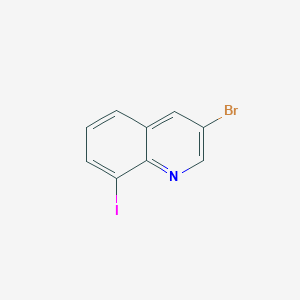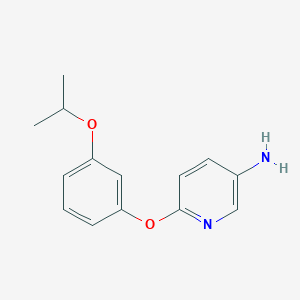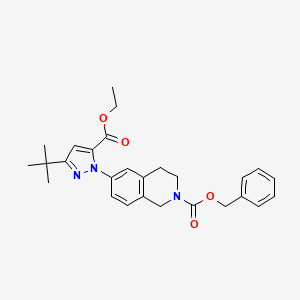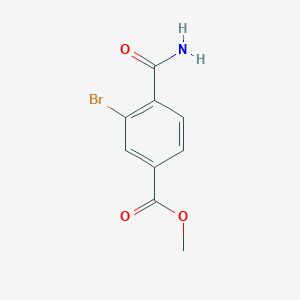
Methyl 3-bromo-4-carbamoylbenzoate
Descripción general
Descripción
“Methyl 3-bromo-4-carbamoylbenzoate” is a chemical compound with the CAS Number: 2140305-53-7 . Its IUPAC name is methyl 3-bromo-4-carbamoylbenzoate . It is a solid substance with a molecular weight of 258.07 .
Synthesis Analysis
The synthesis of Methyl 3-bromo-4-carbamoylbenzoate involves the reaction of Methyl 3-bromo-4-cyanobenzoate with dihydrogen peroxide and potassium carbonate in water and dimethyl sulfoxide at 20℃ for 18.5 hours . The reaction mixture is then partitioned between ethyl acetate and 10% aqueous lithium chloride . The aqueous portion is extracted with ethyl acetate, and the combined organic portions are dried over sodium sulfate, filtered, and concentrated to afford Methyl 3-bromo-4-carbamoylbenzoate .Molecular Structure Analysis
The molecular structure of Methyl 3-bromo-4-carbamoylbenzoate can be represented by the linear formula C9H8BrNO3 .Physical And Chemical Properties Analysis
Methyl 3-bromo-4-carbamoylbenzoate is a solid substance . The storage temperature is normal .Aplicaciones Científicas De Investigación
Photodynamic Therapy
Methyl 3-bromo-4-carbamoylbenzoate and its derivatives are used in the synthesis of zinc phthalocyanine compounds, which have significant implications in photodynamic therapy, especially for cancer treatment. These compounds are characterized by their excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers. Their remarkable potential in photodynamic therapy highlights their role in advancing cancer treatment methods (Pişkin, Canpolat, & Öztürk, 2020).
Agricultural Applications
The chemical is also involved in the synthesis of complex molecules like Carbendazim and Tebuconazole, which are widely utilized in agriculture to prevent and control fungal diseases. Innovations in carrier systems such as solid lipid nanoparticles and polymeric nanocapsules have enhanced the efficacy of these fungicides. These advancements not only modify the release profiles of bioactive compounds, resulting in better targeting and reduced losses, but also significantly decrease toxicity to the environment and humans (Campos et al., 2015).
Antimicrobial Properties
The compound is instrumental in the synthesis of galactopyranoside derivatives, which have been observed to possess strong antimicrobial properties. These derivatives exhibit significant inhibition of fungal mycelial growth and ascending antibacterial and antifungal activities. Furthermore, their pharmacokinetic properties suggest low aquatic and non-aquatic toxicities, indicating their potential as safe and effective antimicrobial agents (Ahmmed et al., 2022).
Catalysis and Chemical Synthesis
Methyl 3-bromo-4-carbamoylbenzoate is used in the synthesis of various organic compounds, demonstrating its versatility in chemical synthesis and catalysis. For instance, it is involved in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, indicating its utility in creating complex molecular structures for diverse applications (Pokhodylo & Obushak, 2019).
Synthesis of Novel Compounds
The compound is critical in the development of novel substances with potential biomedical applications. For instance, it contributes to the synthesis of compounds that show promise in regulating inflammatory diseases, as evidenced by docking studies. These applications underscore the importance of Methyl 3-bromo-4-carbamoylbenzoate in the realm of medicinal chemistry and drug design (Ryzhkova, Ryzhkov, & Elinson, 2020).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 3-bromo-4-carbamoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSQOUFIFNVGIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737225 | |
| Record name | Methyl 3-bromo-4-carbamoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-4-carbamoylbenzoate | |
CAS RN |
1149388-50-0 | |
| Record name | Methyl 3-bromo-4-carbamoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

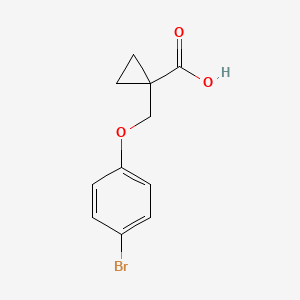

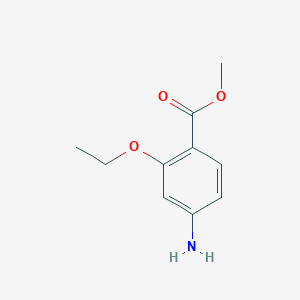
![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1403099.png)
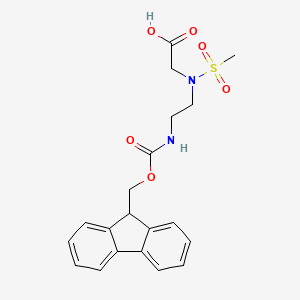
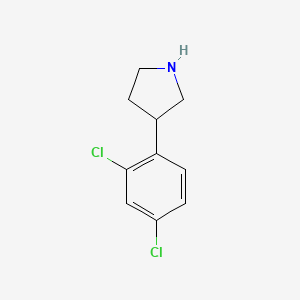

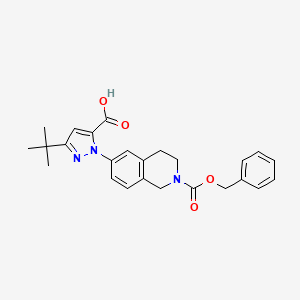
![7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1403108.png)
